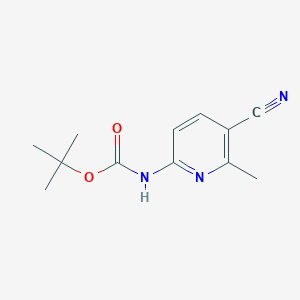
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate
Vue d'ensemble
Description
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a methylpyridinylcarbamate moiety.
Applications De Recherche Scientifique
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halides and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl 2-cyano-3-methylpyridin-4-ylcarbamate
- tert-Butyl 4-cyano-5-methylpyridin-3-ylcarbamate
Comparison: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is unique due to its specific structure, which includes a cyano group at the 5-position and a methyl group at the 6-position of the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXDVAWQTLDPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)
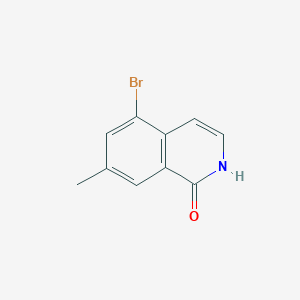
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)
![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
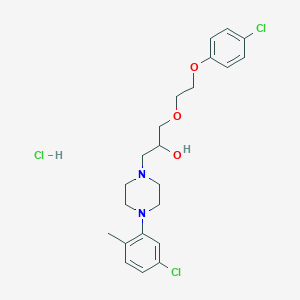
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)
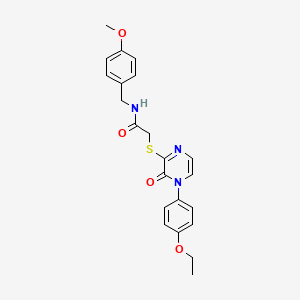
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)
![1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2654364.png)
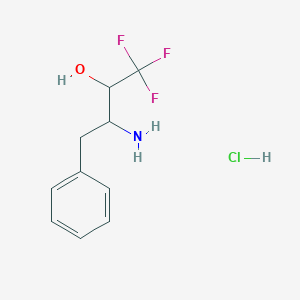
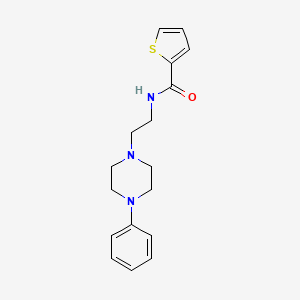
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
